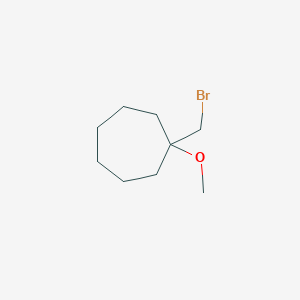
1-(Bromomethyl)-1-methoxycycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-methoxycycloheptane: is an organic compound characterized by a seven-membered cycloheptane ring with a bromomethyl group and a methoxy group attached to the same carbon atom. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1-(Bromomethyl)-1-methoxycycloheptane can be synthesized through the bromination of 1-methoxycycloheptane. The process typically involves the use of bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
1-(Bromomethyl)-1-methoxycycloheptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under mild to moderate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as ketones or aldehydes are formed.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-methoxycycloheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of cyclic compounds with potential biological activity.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound is employed in the study of biochemical pathways and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-methoxycycloheptane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, influencing the overall reactivity of the compound.
Molecular Targets and Pathways:
In biological systems, the compound may interact with enzymes and proteins, leading to modifications in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-methoxycycloheptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-methoxycyclohexane: Similar structure but with a six-membered cyclohexane ring instead of a seven-membered cycloheptane ring.
1-(Bromomethyl)-1-methoxycyclooctane: Similar structure but with an eight-membered cyclooctane ring instead of a seven-membered cycloheptane ring.
Uniqueness:
1-(Bromomethyl)-1-methoxycycloheptane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered counterparts. The presence of both bromomethyl and methoxy groups on the same carbon atom also contributes to its unique reactivity profile.
Eigenschaften
Molekularformel |
C9H17BrO |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-methoxycycloheptane |
InChI |
InChI=1S/C9H17BrO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8H2,1H3 |
InChI-Schlüssel |
PJHVBHMINUKBBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)

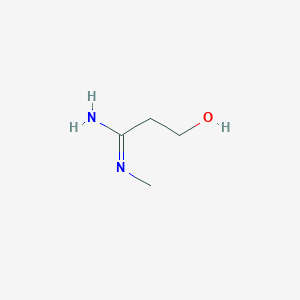
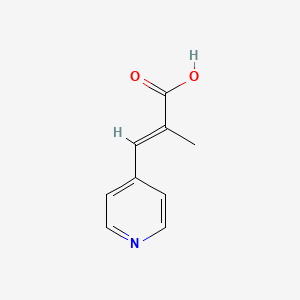
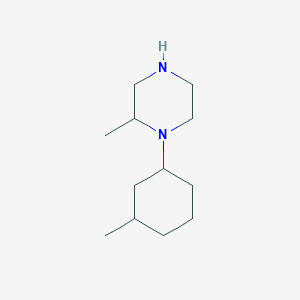
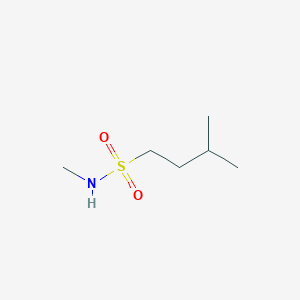


![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
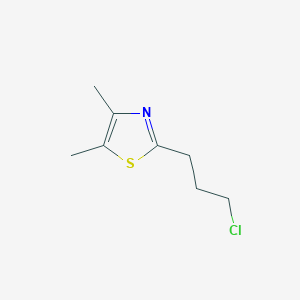
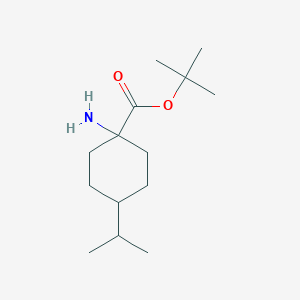
![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
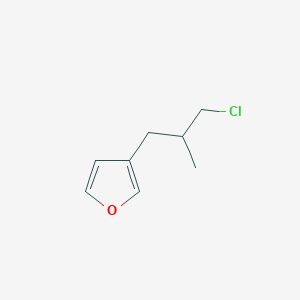
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
